Molecular Weight and Lipophilicity Shift Relative to Non-Fluorinated Parent Building Block
The target compound exhibits a +18.0 g/mol molecular weight increase and a +0.1 unit XLogP3 increase compared to its closest non-fluorinated analog, 2-(difluoromethyl)-5-(6-methylpyridin-3-yl)-1,3,4-oxadiazole (CAS 2071232-29-4) . This shift is attributed to the substitution of a hydrogen atom with a fluorine atom at the 5-position of the pyridin-3-yl ring, which also increases the hydrogen bond acceptor count from 6 to 7 . These modifications directly affect the compound's partitioning behavior and intermolecular interaction capacity in subsequent synthetic transformations.
| Evidence Dimension | Molecular weight, lipophilicity, and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW: 229.16 g/mol; XLogP3: 1.5; HBA: 7; TPSA: 51.8 Ų; Formula: C₉H₆F₃N₃O |
| Comparator Or Baseline | 2-(Difluoromethyl)-5-(6-methylpyridin-3-yl)-1,3,4-oxadiazole (CAS 2071232-29-4): MW: 211.17 g/mol; XLogP3: 1.4; HBA: 6; TPSA: 51.8 Ų; Formula: C₉H₇F₂N₃O |
| Quantified Difference | ΔMW = +17.99 g/mol (+8.5%); ΔXLogP3 = +0.1; ΔHBA = +1; ΔTPSA = 0 Ų |
| Conditions | Computed physicochemical properties from standardized vendor datasheets (BOC Sciences); XLogP3 calculated by XLogP3 algorithm; TPSA calculated by topological polar surface area method |
Why This Matters
The increased molecular weight and lipophilicity, combined with an additional hydrogen bond acceptor, enable access to a distinct property space for final HDAC6 inhibitor candidates that cannot be achieved using the non-fluorinated analog, making this compound indispensable for SAR exploration targeting improved membrane permeability or altered metabolic stability.
